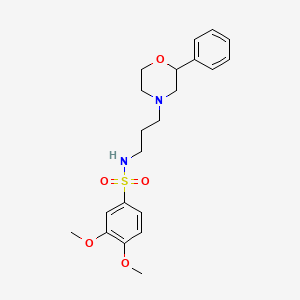
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups . They are widely used in medicine due to their antibacterial properties .
Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules .作用机制
The mechanism of action of 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves the inhibition of a specific enzyme known as MDM2. This enzyme is responsible for regulating the activity of a tumor suppressor protein called p53. By inhibiting MDM2, this compound can activate p53 and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include the induction of p53-dependent apoptosis, the inhibition of tumor growth, and the suppression of angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
实验室实验的优点和局限性
One of the main advantages of using 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide in lab experiments is its specificity for MDM2. This allows researchers to study the effects of p53 activation in a controlled manner. However, one limitation of the compound is its relatively low potency, which can make it difficult to achieve therapeutic doses in vivo.
未来方向
There are several potential future directions for research involving 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide. These include:
1. Combination therapies: this compound may be used in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness.
2. Biomarker identification: Researchers may identify biomarkers that can predict which patients are most likely to respond to this compound treatment.
3. Development of more potent analogs: Researchers may develop more potent analogs of this compound that can achieve therapeutic doses in vivo.
4. Clinical trials: this compound may be tested in clinical trials to determine its safety and efficacy in humans.
In conclusion, this compound is a promising compound for the treatment of cancer that has been extensively studied in preclinical models. Its mechanism of action involves the inhibition of MDM2, which leads to the activation of p53 and the induction of apoptosis in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving this compound.
合成方法
The synthesis of 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide involves a series of chemical reactions that are carried out in a laboratory setting. The compound is typically synthesized using a combination of organic chemistry techniques, including the use of protective groups, functional group transformations, and purification techniques.
科学研究应用
3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide has been the subject of extensive scientific research due to its potential as a cancer treatment. In preclinical studies, the compound has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
属性
IUPAC Name |
3,4-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-26-19-10-9-18(15-20(19)27-2)29(24,25)22-11-6-12-23-13-14-28-21(16-23)17-7-4-3-5-8-17/h3-5,7-10,15,21-22H,6,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOPWZSKLZERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
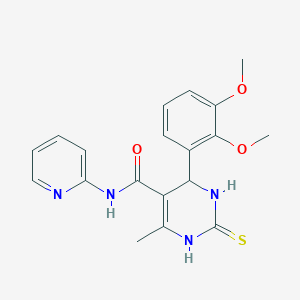

![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
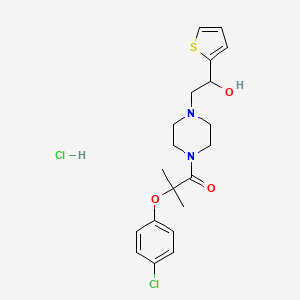
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)

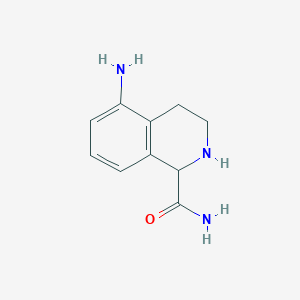
![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)
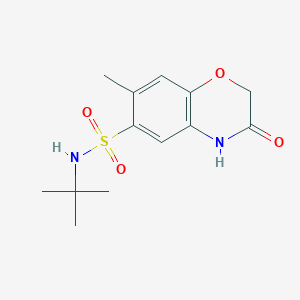
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)